molecular formula C8H12N2O3 B13519579 Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate

Cat. No.: B13519579
M. Wt: 184.19 g/mol
InChI Key: IVWZBBWGQOOZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the pyrrole ring is achieved using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Esterification: The carboxylate group is introduced through esterification using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group back to the amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

    Substitution: Alkyl halides, aryl halides, sodium hydride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.

Medicine

In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents. Its derivatives have shown potential in treating various diseases due to their biological activity.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance lipophilicity, facilitating membrane penetration. The carboxylate group can participate in ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-(hydroxymethyl)-1h-pyrrole-2-carboxylate
  • Methyl 4-amino-1-(ethyl)-1h-pyrrole-2-carboxylate
  • Methyl 4-amino-1-(methyl)-1h-pyrrole-2-carboxylate

Uniqueness

Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 4-amino-1-(methoxymethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-12-5-10-4-6(9)3-7(10)8(11)13-2/h3-4H,5,9H2,1-2H3

InChI Key

IVWZBBWGQOOZHW-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.